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molecular formula C11H14O2 B8552092 1-(4-Acetylphenyl) propan-2-ol

1-(4-Acetylphenyl) propan-2-ol

Cat. No. B8552092
M. Wt: 178.23 g/mol
InChI Key: AIWGDAMMOKXOGP-UHFFFAOYSA-N
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Patent
US04396627

Procedure details

2-Acetoxy-1-(4-acetylphenyl) propane (4.5 g) was heated for 2 hours in refluxing 2 N sodium hydroxide solution. The mixture was allowed to cool and the product was extracted into ether. Evaporation of the dried (MgSO4) extracts gave an oil (3.8 g).
Name
2-Acetoxy-1-(4-acetylphenyl) propane
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]([CH3:16])[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][CH:8]=1)(=O)C.[OH-].[Na+]>>[C:13]([C:10]1[CH:11]=[CH:12][C:7]([CH2:6][CH:5]([OH:4])[CH3:16])=[CH:8][CH:9]=1)(=[O:15])[CH3:14] |f:1.2|

Inputs

Step One
Name
2-Acetoxy-1-(4-acetylphenyl) propane
Quantity
4.5 g
Type
reactant
Smiles
C(C)(=O)OC(CC1=CC=C(C=C1)C(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ether
CUSTOM
Type
CUSTOM
Details
Evaporation of the
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)CC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 104.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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